N~5~-(Diaminomethylidene)-L-ornithyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-threonyl-L-valyl-L-threonine
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Overview
Description
N~5~-(Diaminomethylidene)-L-ornithyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-threonyl-L-valyl-L-threonine is a complex peptide compound It is characterized by the presence of multiple amino acids, including L-ornithine, L-alanine, L-threonine, and L-valine, each contributing to its unique structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N5-(Diaminomethylidene)-L-ornithyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-threonyl-L-valyl-L-threonine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: Each amino acid is activated and coupled to the resin-bound peptide chain using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection: The temporary protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
In an industrial setting, the production of this peptide may involve automated peptide synthesizers to streamline the SPPS process. Large-scale synthesis requires optimization of reaction conditions, such as temperature, solvent choice, and reagent concentrations, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N~5~-(Diaminomethylidene)-L-ornithyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-threonyl-L-valyl-L-threonine can undergo various chemical reactions, including:
Oxidation: The threonine residues can be oxidized to form hydroxythreonine derivatives.
Reduction: The guanidino groups on the ornithine residues can be reduced to form amino derivatives.
Substitution: The amino acids in the peptide chain can be substituted with other amino acids to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H~2~O~2~) or potassium permanganate (KMnO~4~) under mild conditions.
Reduction: Sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~).
Substitution: Amino acid derivatives with activated ester groups, such as N-hydroxysuccinimide (NHS) esters.
Major Products
Oxidation: Hydroxythreonine derivatives.
Reduction: Amino derivatives of ornithine.
Substitution: Peptide analogs with modified amino acid sequences.
Scientific Research Applications
N~5~-(Diaminomethylidene)-L-ornithyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-threonyl-L-valyl-L-threonine has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular signaling pathways and protein interactions.
Medicine: Potential therapeutic applications in targeting specific enzymes or receptors involved in disease processes.
Industry: Utilized in the development of peptide-based materials and biocatalysts.
Mechanism of Action
The mechanism of action of N5-(Diaminomethylidene)-L-ornithyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-threonyl-L-valyl-L-threonine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets through hydrogen bonding, electrostatic interactions, and hydrophobic effects, leading to modulation of their activity. The pathways involved may include signal transduction cascades, enzyme inhibition, or receptor activation.
Comparison with Similar Compounds
Similar Compounds
N~5~-(Diaminomethylidene)-L-ornithyl-L-valyl-L-tyrosyl-L-valyl-L-histidyl-L-prolyl-L-tryptophan: Another peptide with a similar structure but different amino acid composition.
Threonyllysylprolyl-N~5~-(diaminomethylidene)ornithine: A tetrapeptide with similar functional groups but a shorter chain length.
Uniqueness
N~5~-(Diaminomethylidene)-L-ornithyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-threonyl-L-valyl-L-threonine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties
Properties
CAS No. |
921762-83-6 |
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Molecular Formula |
C28H54N12O9 |
Molecular Weight |
702.8 g/mol |
IUPAC Name |
(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C28H54N12O9/c1-12(2)18(24(46)40-20(15(5)42)26(48)49)38-25(47)19(14(4)41)39-23(45)17(9-7-11-35-28(32)33)37-21(43)13(3)36-22(44)16(29)8-6-10-34-27(30)31/h12-20,41-42H,6-11,29H2,1-5H3,(H,36,44)(H,37,43)(H,38,47)(H,39,45)(H,40,46)(H,48,49)(H4,30,31,34)(H4,32,33,35)/t13-,14+,15+,16-,17-,18-,19-,20-/m0/s1 |
InChI Key |
TZNNJFKGQLTQPP-XSWYFRFISA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C)NC(=O)[C@H](CCCN=C(N)N)N)O |
Canonical SMILES |
CC(C)C(C(=O)NC(C(C)O)C(=O)O)NC(=O)C(C(C)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CCCN=C(N)N)N |
Origin of Product |
United States |
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